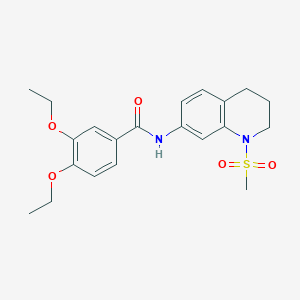

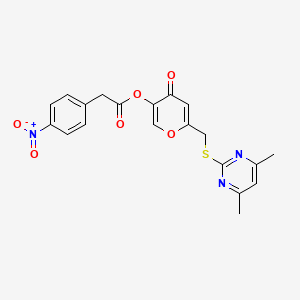

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects, making it an interesting area of study for researchers.

Scientific Research Applications

Catalytic Applications and Environmental Friendliness

Research on N-(quinolin-8-yl)benzamide derivatives, including those with sulfonyl groups, highlights their use in catalytic processes. For example, the remote sulfonylation of aminoquinolines has been developed utilizing sodium sulfinates, generating environmentally benign byproducts. This approach is highlighted as less odorous and more environmentally friendly compared to previous methods, suggesting potential green chemistry applications for similar compounds (Xia et al., 2016).

Anticancer Agents and PI3K Inhibition

Compounds structurally related to the query have been investigated for their anticancer properties. Specifically, 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were identified as novel PI3K inhibitors with potent antiproliferative activities against various human cancer cell lines. These findings support the potential of similar sulfonyl-containing quinoline derivatives in cancer therapy, emphasizing their role in inhibiting the PI3K/AKT/mTOR pathway and tumor growth (Shao et al., 2014).

Electrophysiological Activity and Cardiac Applications

Research on N-substituted imidazolylbenzamides, including those with sulfonylamino groups, demonstrates their potential as selective class III electrophysiological agents. This suggests that similar compounds could be relevant in developing therapies for cardiac arrhythmias, showcasing the versatility of sulfonyl-containing compounds in medical applications (Morgan et al., 1990).

Antimalarial and COVID-19 Research

Sulfonylacetamide derivatives have shown promise in antimalarial activity and were explored for potential COVID-19 applications. Theoretical and experimental investigations indicate that these compounds, due to their structural features, could interact with key viral proteins, underscoring the broad spectrum of therapeutic possibilities for sulfonyl-containing quinoline derivatives (Fahim & Ismael, 2021).

properties

IUPAC Name |

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-4-27-19-11-9-16(13-20(19)28-5-2)21(24)22-17-10-8-15-7-6-12-23(18(15)14-17)29(3,25)26/h8-11,13-14H,4-7,12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJGKRYTNLBZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2722697.png)

![5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2722702.png)

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine](/img/structure/B2722703.png)

![N-[4-[[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2722704.png)

![6-{[4-(cyclopropylcarbonyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2722707.png)

![2-(5-Bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2722713.png)

![(Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722717.png)

![(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2722718.png)